N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a benzamide structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The nature of these interactions can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect a variety of biochemical pathways, often related to their targets . For example, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly influence its bioavailability, and thus its therapeutic efficacy.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves a multi-step process:
-
Formation of Benzothiazole Intermediate: : The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
-
Coupling Reaction: : The benzothiazole intermediate is then coupled with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide intermediate.
-
Sulfonylation: : The final step involves the introduction of the methylsulfonyl group. This can be done by reacting the intermediate with methylsulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
-
Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzamide or sulfonyl groups.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced benzamide or sulfonyl derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its benzothiazole moiety is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its efficacy in targeting specific biological pathways and its potential use in drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Another benzothiazole derivative with similar structural features but lacking the benzamide and methylsulfonyl groups.
4-(methylsulfonyl)benzoic acid: Contains the methylsulfonyl group but lacks the benzothiazole moiety.
N-(2-(benzo[d]thiazol-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of the benzamide group.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is unique due to the combination of the benzothiazole, benzamide, and methylsulfonyl groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXKZLWKHOUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.